5-Chloro-[2,3'-bipyridin]-5'-amine
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Overview
Description
5-Chloro-[2,3’-bipyridin]-5’-amine is an organic compound that belongs to the class of bipyridines, which are heterocyclic compounds containing two pyridine rings
Preparation Methods
The synthesis of 5-Chloro-[2,3’-bipyridin]-5’-amine typically involves several steps. One common method starts with the chlorination of 2-aminopyridine to produce 2-amino-3,5-dichloropyridine. This intermediate is then subjected to a diazotization reaction followed by a Sandmeyer reaction to yield a mixture of 2,3,5-trichloropyridine and 3,5-dichloropyridin-2-one. Further chlorination and treatment steps are required to obtain the final product . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
5-Chloro-[2,3’-bipyridin]-5’-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction involving this compound, where it forms carbon-carbon bonds with other organic fragments under mild conditions.
Scientific Research Applications
5-Chloro-[2,3’-bipyridin]-5’-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-Chloro-[2,3’-bipyridin]-5’-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific derivative of the compound and its intended application .
Comparison with Similar Compounds
5-Chloro-[2,3’-bipyridin]-5’-amine can be compared with other bipyridine derivatives, such as:
5-Chloro-2,3-difluoropyridine: Similar in structure but with different halogen substitutions, leading to varied reactivity and applications.
5-Chloro-indole-2-carboxylate: Another compound with a chloro group, but with an indole structure, showing different biological activities.
5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl derivatives: These compounds have a pyrrolo-pyrimidine structure and are studied for their antiproliferative activities.
Each of these compounds has unique properties and applications, making 5-Chloro-[2,3’-bipyridin]-5’-amine a valuable compound for specific research and industrial purposes.
Biological Activity
5-Chloro-[2,3'-bipyridin]-5'-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its interactions with various biological targets, synthesis methods, and relevant case studies.
This compound has the following chemical properties:
- Molecular Formula : C₅H₄ClN₃
- Molecular Weight : Approximately 155.56 g/mol
- Structure : The compound features a bipyridine core with a chlorine substituent at the 5-position.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial and fungal strains:
- Bacterial Activity : In vitro studies indicated that the compound shows significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL .
- Fungal Activity : The compound also displays antifungal properties against Candida albicans and Aspergillus niger, with MIC values reported at approximately 32 µg/mL .
Antiparasitic Activity
The compound has shown potential in antiparasitic applications, particularly against Plasmodium falciparum, the causative agent of malaria. Studies reported an IC₅₀ value of around 0.12 µg/mL, indicating strong activity compared to standard antimalarial drugs like chloroquine (IC₅₀ = 0.33 µg/mL) .
Anticancer Activity
This compound has been investigated for its anticancer properties. Various derivatives of bipyridine compounds have been synthesized and evaluated for cytotoxicity against several cancer cell lines:
- Cell Lines Tested : The compound was tested on gastric cancer (AGS), colon cancer (SW-620), and breast cancer (MCF-7) cell lines.
- Results : The results indicated a mean GI₅₀ value of 1.57 µM against AGS cells, suggesting promising anticancer activity .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound is believed to inhibit enzymes critical for microbial survival and proliferation.
- Receptor Modulation : It may modulate G protein-coupled receptors involved in various metabolic pathways, influencing lipid metabolism and cellular functions .
Synthesis Methods
Several synthetic routes have been explored for the production of this compound:
- Traditional Synthesis : Utilizes standard organic reactions involving chlorination and amination processes.
- Green Chemistry Approaches : Recent studies have focused on solvent-free synthesis methods that enhance yield while minimizing environmental impact .
Study on Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial efficacy of various bipyridine derivatives, including this compound. The study highlighted its effectiveness against resistant strains of bacteria and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents .
Evaluation of Anticancer Properties
In another research effort, derivatives of bipyridine were assessed for their anticancer properties across multiple cell lines. The study concluded that structural modifications could enhance cytotoxicity while minimizing toxicity to normal cells .
Properties
IUPAC Name |
5-(5-chloropyridin-2-yl)pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-8-1-2-10(14-5-8)7-3-9(12)6-13-4-7/h1-6H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOFHXHMKOBSDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C2=CC(=CN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745096 |
Source
|
Record name | 5-Chloro[2,3'-bipyridin]-5'-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255634-16-2 |
Source
|
Record name | 5-Chloro[2,3'-bipyridin]-5'-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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